molecular formula C11H13NO B11915098 7'-Methoxyspiro[cyclopropane-1,3'-indoline]

7'-Methoxyspiro[cyclopropane-1,3'-indoline]

Cat. No.: B11915098
M. Wt: 175.23 g/mol
InChI Key: KGDCMLSNGMQCLD-UHFFFAOYSA-N
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Description

7’-Methoxyspiro[cyclopropane-1,3’-indoline] is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to an indoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-Methoxyspiro[cyclopropane-1,3’-indoline] typically involves spirocyclization reactions. One common method is the reaction of indole derivatives with cyclopropane precursors under specific conditions that promote the formation of the spirocyclic structure . For instance, the reaction of 2,3,3-trimethylindolenine with ethylene iodohydrin can yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production methods for 7’-Methoxyspiro[cyclopropane-1,3’-indoline] are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and other advanced techniques to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

7’-Methoxyspiro[cyclopropane-1,3’-indoline] can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated spirocyclic compound .

Scientific Research Applications

7’-Methoxyspiro[cyclopropane-1,3’-indoline] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7’-Methoxyspiro[cyclopropane-1,3’-indoline] involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. This makes it a valuable scaffold in medicinal chemistry for designing drugs with specific biological activities .

Comparison with Similar Compounds

Similar Compounds

    Spiroindolines: These compounds share the spirocyclic structure but may have different substituents on the indoline ring.

    Spirooxindoles: These compounds have an oxindole moiety instead of an indoline, offering different reactivity and biological activity.

Uniqueness

7’-Methoxyspiro[cyclopropane-1,3’-indoline] is unique due to its methoxy group, which can influence its chemical reactivity and biological interactions. This makes it distinct from other spirocyclic compounds and valuable for specific applications .

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

7-methoxyspiro[1,2-dihydroindole-3,1'-cyclopropane]

InChI

InChI=1S/C11H13NO/c1-13-9-4-2-3-8-10(9)12-7-11(8)5-6-11/h2-4,12H,5-7H2,1H3

InChI Key

KGDCMLSNGMQCLD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NCC23CC3

Origin of Product

United States

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